1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene
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Overview
Description
1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene is a useful research compound. Its molecular formula is C42H27F3 and its molecular weight is 588.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene has been identified as a component in the development of novel amorphous molecular materials for organic electroluminescent (EL) devices. It functions effectively as a hole-blocking material in these devices, allowing for efficient blue-violet emission. This material forms stable amorphous glasses with defined glass-transition temperatures, characterized by high oxidation potentials and large HOMO-LUMO energy gaps. Its application in OLEDs highlights its potential in advancing display technologies and energy-efficient lighting solutions (Shirota, Kinoshita, & Okumoto, 2002).
Fluorescent Chemo-Sensors
Another significant application of this compound is in the development of fluorescent chemo-sensors. Specifically, related derivatives have been synthesized for the selective sensing and capture of picric acid, a material of interest in environmental monitoring and security. These sensors exhibit remarkable fluorescence quenching in the presence of picric acid, indicating high selectivity and sensitivity, which is crucial for detecting trace amounts of hazardous substances (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Two-Photon Absorption Chromophores
Research has also been conducted on derivatives of this compound for their two-photon absorption properties. These properties are significant in the development of photonic materials for applications such as 3D microfabrication, optical data storage, and photodynamic therapy. The studies indicate that certain derivatives exhibit favorable two-photon absorption cross-sections and fluorescence characteristics, making them potent candidates for advanced optical applications (Yan et al., 2007).
Selective Metal Ion Sensors
Additionally, derivatives of this compound have been utilized as selective sensors for metal ions like copper in aqueous media. This is crucial for environmental monitoring and industrial process control. The introduction of functional groups to the compound has been shown to improve its quantum efficiency and detection limits for specific metal ions, demonstrating its potential in analytical chemistry (Sirilaksanapong, Sukwattanasinitt, & Rashatasakhon, 2012).
Mechanism of Action
Target of Action
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene is primarily used in the field of materials science, particularly in the development of Organic Light-Emitting Diode (OLED) materials . It serves as a hole transport material , facilitating the movement of positive charges within the OLED structure.
Mode of Action
The compound’s mode of action is based on its molecular structure. The presence of fluorine atoms in the biphenyl groups enhances the electron-withdrawing ability, which can improve the hole transport properties . The compound’s aromatic skeleton, with slight distortion between phenyl groups, reduces aggregation-induced quenching .
Biochemical Pathways
Instead, it plays a crucial role in the electronic pathways of OLEDs, contributing to their light-emitting properties .
Result of Action
The use of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene in OLEDs can result in improved device performance. Its role as a hole transport material can enhance the efficiency and brightness of the OLED .
Action Environment
The action of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene can be influenced by various environmental factors. For instance, its stability and efficacy in OLEDs can be affected by temperature, humidity, and the presence of oxygen . Proper storage conditions, such as a temperature of 2-8°C, can help maintain its stability .
Biochemical Analysis
Biochemical Properties
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene plays a crucial role in biochemical reactions, particularly in the context of organic light-emitting diodes (OLED) and hole transport materials (HTM). It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transport and enhancing the efficiency of biochemical processes . The compound’s interactions are primarily non-covalent, involving π-π stacking and van der Waals forces, which stabilize the molecular structure and promote efficient energy transfer.
Cellular Effects
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to altered gene expression profiles and metabolic fluxes . The compound’s impact on cellular function is mediated through its ability to interact with membrane-bound receptors and intracellular signaling proteins, thereby influencing downstream cellular responses.
Molecular Mechanism
At the molecular level, 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery and altering gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in cellular metabolism and gene expression persisting even after the compound has degraded.
Dosage Effects in Animal Models
The effects of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can have downstream effects on cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for different cellular components.
Subcellular Localization
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound is often directed to particular organelles or cellular compartments through targeting signals and post-translational modifications. This localization is essential for the compound’s ability to interact with specific biomolecules and exert its biochemical effects.
Properties
IUPAC Name |
1,3,5-tris[4-(4-fluorophenyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27F3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIGKTQTBLIAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)C7=CC=C(C=C7)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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